molecular formula C22H28N2O4 B11955383 4',4''-(Hexamethylenedioxy)-diacetanilide CAS No. 104209-29-2

4',4''-(Hexamethylenedioxy)-diacetanilide

Cat. No.: B11955383
CAS No.: 104209-29-2
M. Wt: 384.5 g/mol
InChI Key: VLVHTGWXXHSKGB-UHFFFAOYSA-N
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Description

4’,4’'-(Hexamethylenedioxy)-diacetanilide is an organic compound that features a hexamethylene bridge connecting two acetanilide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’'-(Hexamethylenedioxy)-diacetanilide typically involves the reaction of hexamethylene glycol with acetanilide in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

    Step 1: Hexamethylene glycol is reacted with acetanilide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Step 2: The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product.

    Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4’,4’'-(Hexamethylenedioxy)-diacetanilide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’,4’'-(Hexamethylenedioxy)-diacetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetanilide derivatives.

Scientific Research Applications

4’,4’'-(Hexamethylenedioxy)-diacetanilide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4’,4’'-(Hexamethylenedioxy)-diacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(cyclohexylamine): Another compound with a similar hexamethylene bridge but different functional groups.

    4,4’-Methylenedianiline: Features a methylene bridge connecting two aniline groups.

Uniqueness

4’,4’'-(Hexamethylenedioxy)-diacetanilide is unique due to its specific combination of acetanilide groups and hexamethylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

104209-29-2

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-[6-(4-acetamidophenoxy)hexoxy]phenyl]acetamide

InChI

InChI=1S/C22H28N2O4/c1-17(25)23-19-7-11-21(12-8-19)27-15-5-3-4-6-16-28-22-13-9-20(10-14-22)24-18(2)26/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

VLVHTGWXXHSKGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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